N-Ethyl-3-(4-formylphenyl)benzamide
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Overview
Description
N-Ethyl-3-(4-formylphenyl)benzamide is an organic compound with the molecular formula C16H15NO2 and a molecular weight of 253.3 g/mol . It is characterized by the presence of an ethyl group attached to the nitrogen atom of a benzamide structure, with a formyl group attached to the para position of the phenyl ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-3-(4-formylphenyl)benzamide can be synthesized through a multi-step process involving the following key steps:
Formation of the Benzamide Core: The synthesis begins with the formation of the benzamide core by reacting 3-aminobenzamide with ethyl iodide in the presence of a base such as potassium carbonate. This reaction results in the formation of N-ethyl-3-aminobenzamide.
Formylation: The next step involves the formylation of the phenyl ring. This can be achieved by reacting N-ethyl-3-aminobenzamide with a formylating agent such as paraformaldehyde in the presence of an acid catalyst like hydrochloric acid. The reaction proceeds through electrophilic aromatic substitution to introduce the formyl group at the para position of the phenyl ring.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-(4-formylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, aryl halides, nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: N-Ethyl-3-(4-carboxyphenyl)benzamide
Reduction: N-Ethyl-3-(4-hydroxymethylphenyl)benzamide
Substitution: Various N-substituted benzamides depending on the nucleophile used
Scientific Research Applications
N-Ethyl-3-(4-formylphenyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-3-(4-formylphenyl)benzamide depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. In pharmacological studies, it may interact with molecular targets such as receptors or enzymes, influencing cellular pathways and exerting therapeutic effects.
Comparison with Similar Compounds
N-Ethyl-3-(4-formylphenyl)benzamide can be compared with other similar compounds, such as:
N-Methyl-3-(4-formylphenyl)benzamide: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-3-(4-methylphenyl)benzamide: Similar structure but with a methyl group instead of a formyl group.
N-Ethyl-3-(4-carboxyphenyl)benzamide: Similar structure but with a carboxyl group instead of a formyl group.
Properties
IUPAC Name |
N-ethyl-3-(4-formylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-2-17-16(19)15-5-3-4-14(10-15)13-8-6-12(11-18)7-9-13/h3-11H,2H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPYZQNCZACZID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234449 |
Source
|
Record name | [1,1′-Biphenyl]-3-carboxamide, N-ethyl-4′-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701234449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393441-87-6 |
Source
|
Record name | [1,1′-Biphenyl]-3-carboxamide, N-ethyl-4′-formyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-3-carboxamide, N-ethyl-4′-formyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701234449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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